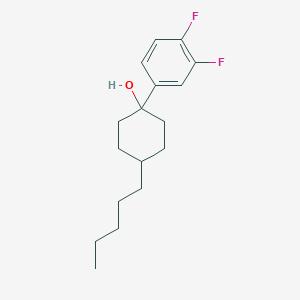![molecular formula C12H13N3O2 B14316797 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine CAS No. 110167-02-7](/img/structure/B14316797.png)
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine: is a complex organic compound with the following structural formula:
C11H16N4O2
It contains a fused seven-membered imidazole ring and a dioxolane moiety. Let’s break down its features:
Dioxolane Ring: The compound includes a dioxolane ring, which is a heterocyclic acetal. Dioxolanes are related to tetrahydrofuran (THF) but have an oxygen atom replacing one of the methylene groups. In this case, the dioxolane ring is attached to the imidazole core.
Vorbereitungsmethoden
Synthesis Routes: The synthetic preparation of 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine involves several steps. Here’s a general outline:
Imidazole Formation: Start with an appropriate precursor to form the imidazole ring. This can be achieved through cyclization reactions using suitable reagents.
Dioxolane Ring Introduction: Introduce the dioxolane ring by reacting the imidazole intermediate with a suitable aldehyde or ketone, followed by cyclization.
Amination: Finally, amination of the dioxolane ring with ammonia or an amine yields the target compound.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. Unfortunately, specific industrial protocols are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions at various positions.
Substitution: Substitution reactions can occur at the imidazole nitrogen or the dioxolane oxygen.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play a role.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation may yield imidazole derivatives.
- Reduction could lead to saturated analogs.
- Substitution reactions result in modified versions of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound might serve as a ligand or catalyst due to its unique structure.
Supramolecular Chemistry: Its dioxolane-imidazole combination could be useful in host-guest chemistry.
Drug Development: Investigate its potential as a drug scaffold or bioactive compound.
Biological Activity: Explore its effects on cellular processes.
Materials Science: Investigate its use in polymer chemistry or material synthesis.
Wirkmechanismus
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Vergleich Mit ähnlichen Verbindungen
dioxolanes , imidazoles , and heterocyclic amines . Highlighting its uniqueness lies in its fused dioxolane-imidazole structure.
Eigenschaften
CAS-Nummer |
110167-02-7 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-(2-methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-12(16-6-7-17-12)8-4-2-3-5-9-10(8)15-11(13)14-9/h2-5H,6-7H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
YYWVHLWMGFUICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC=CC=C3C2=NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


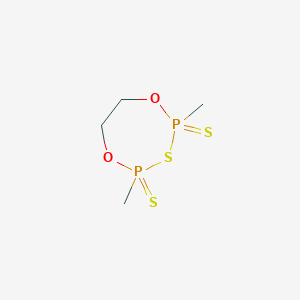
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
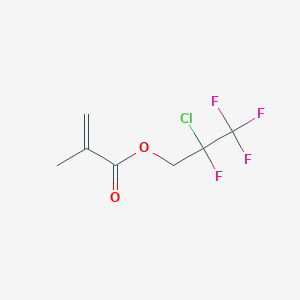
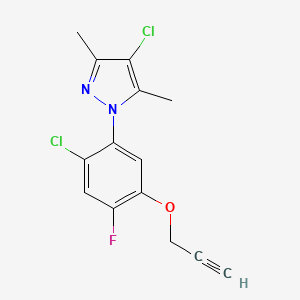
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
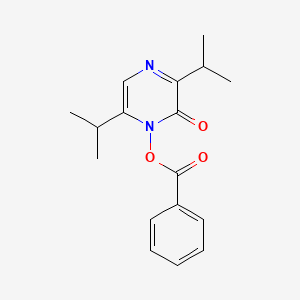
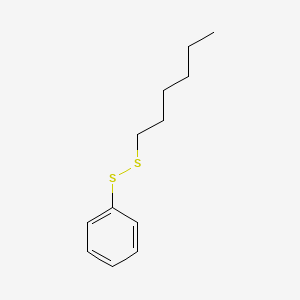
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
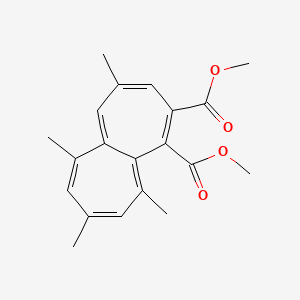
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
